
(2-Fluoro-3-methylbenzyl)hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-3-methylbenzyl)hydrazine hydrochloride is an organic compound that belongs to the class of hydrazines. It is characterized by the presence of a fluorine atom at the second position and a methyl group at the third position on the benzyl ring, with a hydrazine group attached to the benzyl carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-3-methylbenzyl)hydrazine hydrochloride typically involves the reaction of (2-Fluoro-3-methylbenzyl)chloride with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
(2-Fluoro-3-methylbenzyl)chloride+Hydrazine hydrate→(2-Fluoro-3-methylbenzyl)hydrazine+Hydrochloric acid
The resulting (2-Fluoro-3-methylbenzyl)hydrazine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can further optimize the production process.
化学反応の分析
Types of Reactions
(2-Fluoro-3-methylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The hydrazine group can act as a nucleophile, replacing other substituents on aromatic rings.
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Condensation: It can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Nucleophilic substitution: Typically involves the use of polar aprotic solvents such as dimethylformamide (DMF) and a base like sodium hydride.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Condensation: Reactions with aldehydes or ketones are often carried out in the presence of an acid catalyst.
Major Products Formed
Nucleophilic substitution: Substituted aromatic hydrazines.
Oxidation: Azo compounds.
Reduction: Amines.
Condensation: Hydrazones.
科学的研究の応用
(2-Fluoro-3-methylbenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anticancer agents.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
作用機序
The mechanism by which (2-Fluoro-3-methylbenzyl)hydrazine hydrochloride exerts its effects involves the interaction of the hydrazine group with various molecular targets. The hydrazine group can form covalent bonds with carbonyl groups in proteins and nucleic acids, leading to the formation of stable hydrazone derivatives. This interaction can inhibit the activity of enzymes and disrupt cellular processes, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- (3-Methylbenzyl)hydrazine hydrochloride
- (4-Fluoro-3-methylbenzyl)hydrazine hydrochloride
- (2-Fluoro-4-methylbenzyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-3-methylbenzyl)hydrazine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
特性
分子式 |
C8H12ClFN2 |
|---|---|
分子量 |
190.64 g/mol |
IUPAC名 |
(2-fluoro-3-methylphenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11FN2.ClH/c1-6-3-2-4-7(5-11-10)8(6)9;/h2-4,11H,5,10H2,1H3;1H |
InChIキー |
WFTOGOOFXVOZKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)CNN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,6-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B15224523.png)

![5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15224553.png)
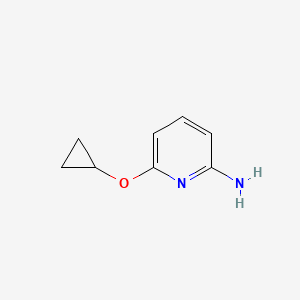
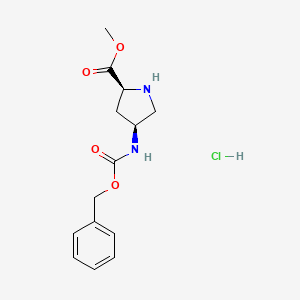

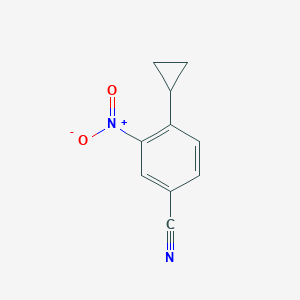
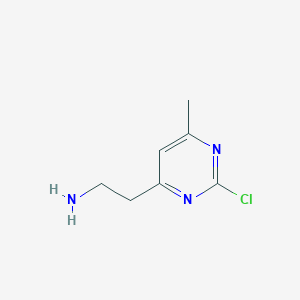
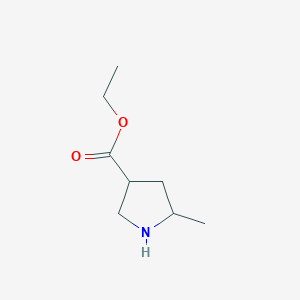
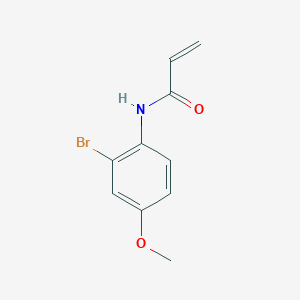
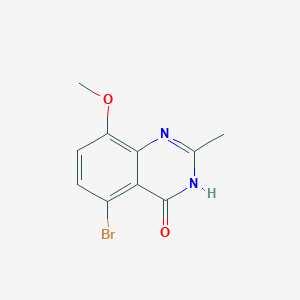

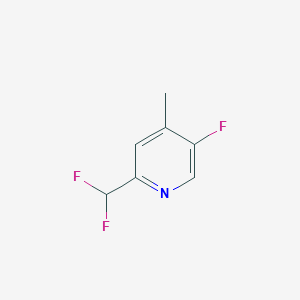
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B15224617.png)
